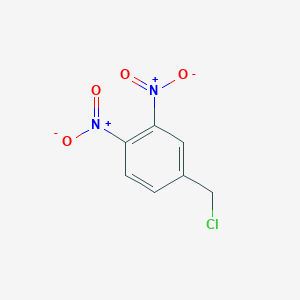
4-(Chloromethyl)-1,2-dinitrobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds related to 4-(Chloromethyl)-1,2-dinitrobenzene, such as 1-chloro-2:6-dinitrobenzene, involves multiple steps starting from chlorobenzene. This process includes the preparation of intermediates like potassium 4-chloro-3:5-dinitrobenzenesulphonate, leading to the final dinitrobenzene compound (Gunstone & Tucker, 2007). Another method for synthesizing closely related compounds involves the nitration of dichlorobenzene, yielding products with high purity and yield, showcasing the variety of methods available for synthesizing dinitrobenzene derivatives (Jing-chan, 2009).
Molecular Structure Analysis
The molecular structure of this compound derivatives has been extensively studied, revealing insights into the effects of substituents on the aromatic ring. For instance, the introduction of pentafluorosulfanyl and perfluoroalkylthio groups into the aromatic ring of dinitrobenzenes enhances the reactivity towards nucleophilic attacks, highlighting the importance of molecular structure in determining chemical behavior (Sipyagin et al., 2004).
Chemical Reactions and Properties
This compound undergoes various chemical reactions, including nucleophilic aromatic substitutions. These reactions have been utilized in synthesizing novel compounds, such as benzothiazine derivatives, through reactions with different nucleophiles, showcasing the compound's versatility in organic synthesis (Giannopoulos et al., 2000). Additionally, the electrochemical reductive cleavage of the carbon-chlorine bond in dinitrobenzenes has been analyzed, demonstrating the compound's reactivity and the potential for selective bond cleavage in synthetic applications (Prasad & Sangaranarayanan, 2005).
Physical Properties Analysis
The physical properties of this compound derivatives, such as solvate structures, have been studied to understand their behavior in different environments. For example, the solvate structure of 1-chloro-3,4-dinitrobenzene with 1,4-dioxane exhibits unique hydrogen bonding, forming a two-dimensional sheet, which can influence the compound's solubility and stability (Barnett et al., 2006).
Chemical Properties Analysis
The chemical properties of this compound, such as its reactivity and interaction with other compounds, have been a subject of study. The compound's vibrational spectra have been analyzed using density functional theory calculations, providing insights into its chemical behavior at the molecular level (Krishnakumar & Prabavathi, 2009).
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis
4-(Chloromethyl)-1,2-dinitrobenzene is utilized in chemical synthesis. For instance, it is used in the synthesis of 2,4-dinitroaniline, a compound obtained through the reaction with aqueous ammonia (Waters, Caplan, & Hildebrandt, 1987). This compound has further applications in various chemical processes.
Molecular Studies
The molecule is also significant in molecular studies. Research on its dipole moments and Molar Kerr constants provides insights into the configurations of similar molecules in their dissolved states, essential for understanding molecular interactions (Calderbank, Fèvre, & Ritchie, 1968).
Electrochemical Sensing
In electrochemical sensing, this compound plays a crucial role. It is used as a proof-of-concept in methodologies applying magnetic molecularly imprinted particles for the determination of specific analytes (Ruiz-Córdova et al., 2018).
Analytical Chemistry
This chemical is instrumental in the spectrophotometric estimation of ascorbic acid, where it interacts with ascorbic acid in an alkaline medium, forming a product that is analyzed spectrophotometrically (Qureshi, Saeed, Haque, & Rahman, 1990).
Wirkmechanismus
Target of Action
Similar compounds such as 2’-fluoro-4’-chloromethyl-cytidine triphosphate have been found to inhibit the replication of certain viruses by targeting their rna polymerase .
Mode of Action
It can be inferred from related compounds that it may interact with its targets through covalent binding . This interaction could result in changes to the target’s function, potentially inhibiting its activity.
Biochemical Pathways
Related compounds have been shown to affect the replication of certain viruses by inhibiting their rna polymerase . This suggests that 4-(Chloromethyl)-1,2-dinitrobenzene could potentially interfere with the replication of certain organisms, affecting their growth and proliferation.
Pharmacokinetics
Understanding the pharmacokinetics of a compound is crucial for predicting its bioavailability and potential effects in a biological system .
Result of Action
Based on the potential inhibition of rna polymerase suggested by related compounds , it could potentially interfere with the replication of certain organisms, leading to a decrease in their growth and proliferation.
Action Environment
The action, efficacy, and stability of this compound could be influenced by various environmental factors. For instance, factors such as temperature, pH, and the presence of other chemicals could potentially affect its stability and activity . .
Zukünftige Richtungen
The future directions for research on “4-(Chloromethyl)-1,2-dinitrobenzene” would likely depend on its potential applications. If it shows promise as a pharmaceutical, for example, future research might focus on optimizing its synthesis, studying its mechanism of action, and testing its efficacy and safety .
Eigenschaften
IUPAC Name |
4-(chloromethyl)-1,2-dinitrobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2O4/c8-4-5-1-2-6(9(11)12)7(3-5)10(13)14/h1-3H,4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQQWPESNVPHXEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CCl)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
89692-62-6 |
Source


|
| Record name | 4-(chloromethyl)-1,2-dinitrobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[1-(2-Methylpropanoyl)pyrrolidin-3-yl]-4-[(prop-2-enoylamino)methyl]benzamide](/img/structure/B2490326.png)

![5-Benzyl-[1,2,4]triazolo[4,3-b]pyridazin-6-one](/img/structure/B2490328.png)



![N-(2-oxo-2H-chromen-3-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B2490334.png)
![N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3-(trifluoromethyl)benzamide](/img/structure/B2490335.png)



![N-(4-isopropylphenyl)-7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2490344.png)
